molecular formula C5H10ClNO3 B2857309 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride CAS No. 2095396-36-2

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride

Cat. No.: B2857309
CAS No.: 2095396-36-2
M. Wt: 167.59
InChI Key: QESKWOKSXLDKMF-LCTAVRDOSA-N
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Description

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9NO3·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an amino group and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method includes the reaction of cyclobutanone with hydroxylamine to form an oxime, followed by reduction to yield the amino alcohol.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-oxo-3-hydroxycyclobutanecarboxylic acid.

    Reduction: Formation of 1-amino-3-hydroxycyclobutanemethanol.

    Substitution: Formation of N-substituted derivatives of the compound.

Scientific Research Applications

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, potentially influencing biochemical pathways. The amino and hydroxyl groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
  • 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Comparison: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h3,7H,1-2,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESKWOKSXLDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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